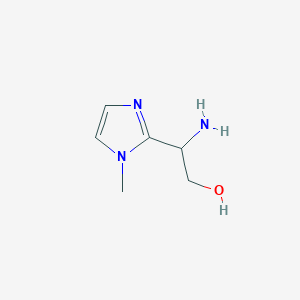

2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL

Description

2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL is a chiral secondary alcohol featuring an amino group and a 1-methylimidazol-2-yl substituent on the same carbon atom (C2) of an ethanol backbone.

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-amino-2-(1-methylimidazol-2-yl)ethanol |

InChI |

InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |

InChI Key |

XTPJTXIKFCZPGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(CO)N |

Origin of Product |

United States |

Preparation Methods

Organolithium or Grignard Addition to 2-Substituted Imidazoles

One effective method involves the use of 2-lithio-1-methyl-1H-imidazole reagents reacting with carbonyl compounds to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are closely related to the target compound.

- Procedure : Treatment of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole generates the corresponding alcohol at the 2-position of the imidazole ring.

- Example : The reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde or acetaldehyde leads to the formation of 2-(1-methyl-1H-imidazol-2-yl)ethanol derivatives.

- Purification : The crude product is purified by silica gel chromatography and recrystallization.

- Reference : This method is discussed in detail in a Japanese chemical bulletin article focusing on imidazole derivative synthesis.

Reduction of Nitro-Imidazole Precursors

Another synthetic route involves the preparation of nitro-substituted imidazole ethanone derivatives, followed by reduction to the corresponding amino alcohols.

- Key steps :

- Synthesis of nitro-substituted imidazole ethanones.

- Reduction using stannous chloride dihydrate in concentrated hydrochloric acid at elevated temperatures (e.g., 60°C for 3 hours).

- Isolation of the amino alcohol by filtration and drying.

- Advantages : This method allows the introduction of the amino group via reduction, which can be more selective and efficient.

- Reference : Detailed in US patent US4117229A, describing the preparation of amino-imidazole ethanone derivatives.

Continuous Flow Decarboxylation of Histidine Derivatives

While this method is more commonly applied to histamine synthesis, it provides insight into continuous and scalable production of imidazole-ethanolamine compounds.

- Process : Decarboxylation of histidine under continuous flow conditions, followed by treatment to obtain the amino alcohol or its salts.

- Benefits : Commercial viability, cost-effectiveness, and energy efficiency with high purity and yield.

- Note : This process is more directly related to histamine (2-(1H-imidazol-4-yl)ethanamine) but informs preparation strategies for related imidazole amino alcohols.

Microbial Biotransformation

- Concept : Use of alkane-oxidizing bacteria to convert alkylated imidazole derivatives into imidazol-2-yl amino acids or related compounds.

- Outcome : Oxidation of alkyl side chains to hydroxyl or carboxyl groups, potentially useful in preparing functionalized imidazole amino alcohols.

- Reference : Study on microbial synthesis of imidazol-2-yl amino acids by biotransformation.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

The organolithium approach allows the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives by nucleophilic addition to carbonyl compounds, yielding the amino alcohol after subsequent functional group manipulations. This method is well-documented for its adaptability to various substrates and good yields.

The reduction of nitro precursors is a classical approach where nitro groups on the imidazole ring are reduced to amino groups, and ethanone intermediates are converted to ethanol derivatives. The use of stannous chloride dihydrate in hydrochloric acid is effective but requires careful handling of corrosive and toxic reagents.

The continuous flow process for histamine preparation demonstrates the potential for industrial-scale synthesis of imidazole amino compounds with improved purity and yield. Although this process targets histamine, the principles can be adapted to related compounds like 2-Amino-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol.

Microbial oxidation offers a biocatalytic route to functionalize alkyl side chains on imidazole rings, potentially converting methyl groups to hydroxyl or carboxyl groups, which can be useful for synthesizing amino alcohols. This method is environmentally friendly but requires optimization for yield and specificity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazole ring.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₆H₁₁N₃O

- Molecular Weight : 141.17 g/mol

- IUPAC Name : 2-amino-2-(1-methylimidazol-2-yl)ethanol

- CAS Number : 1531788-22-3

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various bioactive molecules.

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 64.1 Ų |

These properties suggest that the compound is likely to exhibit significant solubility and reactivity in biological systems.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds containing imidazole rings possess antimicrobial properties. Studies have shown that derivatives of 2-amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . Its ability to cross the blood-brain barrier could enhance its efficacy in neurological applications.

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly as a biopesticide. Its effectiveness against plant pathogens suggests that it can be utilized in sustainable agriculture to protect crops without relying on synthetic pesticides .

Material Science

In material science, this compound has been explored for its potential use in synthesizing novel polymers and composites. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting a viable pathway for developing new antimicrobial agents .

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function following induced neurodegeneration. These findings were published in Neuroscience Letters, emphasizing the potential therapeutic role of this compound in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and related imidazole/benzimidazole derivatives:

Table 1: Structural Comparison of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL and Analogues

Physicochemical Properties

- Solubility: The amino and hydroxyl groups in the target compound enhance water solubility compared to phenyl-substituted analogues (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) . However, benzoimidazole derivatives (e.g., ) exhibit reduced solubility due to their larger aromatic systems.

- Stability : Hydrochloride salts of similar compounds (e.g., 2-(1H-imidazol-1-yl)ethanamine hydrochloride in ) demonstrate improved stability, whereas the free base form of the target compound may require careful storage .

Research Findings and Implications

- Crystallography: The crystal structure of (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol () reveals layer formation via O–H···N and O–H···O hydrogen bonds, a feature likely shared by the target compound if crystallized . Tools like SHELX and OLEX2 are critical for such analyses.

Biological Activity

2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL, also known by its CAS number 1531788-22-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

- Molecular Formula : C₆H₁₃N₃O

- Molecular Weight : 141.17 g/mol

- CAS Number : 1531788-22-3

Synthesis

The synthesis of this compound involves the reaction of imidazole derivatives with amine groups. The methodology typically includes:

- Reacting 1-methylimidazole with appropriate alkylating agents.

- Purification through crystallization or chromatography to obtain the desired product in high purity.

Antiviral Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit significant antiviral properties. For example, a related compound demonstrated potent activity against various viruses, including coronaviruses and filoviruses, with effective concentrations (EC50) ranging from 0.057 µM to 6.1 µM . While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of imidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial characteristics.

Neuroprotective Effects

Imidazole derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. While specific studies on this compound are scarce, the broader class of imidazole compounds has shown promise in inhibiting neuroinflammation and protecting neuronal cells from oxidative stress .

Study on Antiviral Efficacy

A study evaluating the antiviral activity of various nucleoside analogs found that compounds structurally similar to imidazoles exhibited dual activity against both coronaviruses and filoviruses. The findings highlighted the potential for developing broad-spectrum antiviral agents based on these structures .

Antimicrobial Testing

In another investigation, a series of imidazole derivatives were tested for their antibacterial properties. The results indicated that certain derivatives had significant activity against common pathogens, reinforcing the hypothesis that this compound could be effective in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.